4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 19071-58-0
VCID: VC21034527
InChI: InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20)
SMILES: C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C16H16ClNO2
Molecular Weight: 289.75 g/mol

4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide

CAS No.: 19071-58-0

Cat. No.: VC21034527

Molecular Formula: C16H16ClNO2

Molecular Weight: 289.75 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide - 19071-58-0

Specification

CAS No. 19071-58-0
Molecular Formula C16H16ClNO2
Molecular Weight 289.75 g/mol
IUPAC Name 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide
Standard InChI InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20)
Standard InChI Key RFMBCABMTXUHPB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl

Introduction

Structural Analysis

Molecular Formula and Weight

4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide has a molecular formula of C₁₆H₁₆ClNO₂. The compound contains a total of 36 atoms, including 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. Based on standard atomic weights, the calculated molecular weight would be approximately 289.76 g/mol.

Similar chlorinated benzamides such as 4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has a molecular weight of 227.687 g/mol with a molecular formula of C₁₁H₁₄ClNO₂ . The difference in molecular weight primarily stems from the phenyl group in our target compound versus the methyl groups in the related compound.

Chemical Structure and Functional Groups

The structure of 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide features several key functional groups:

  • A 4-chlorobenzoyl group, serving as the acyl component of the amide bond

  • A secondary amide linkage (-NH-CO-)

  • A hydroxyl group (-OH) at the 1-position of the propan chain

  • A phenyl group attached to the 3-position of the propan chain

The presence of these functional groups creates a molecule with multiple hydrogen bond donors and acceptors, as well as hydrophobic regions, contributing to its chemical behavior and potential intermolecular interactions.

Stereochemistry Considerations

The compound contains a stereocenter at the 2-position of the propan chain, where the nitrogen of the amide is attached. This creates the possibility of R and S enantiomers with potentially different biological activities and chemical properties. Similar compounds with defined stereochemistry, such as those mentioned in the bactericidal activity studies, often specify the absolute configuration as it can significantly impact their properties .

Physical and Chemical Properties

Physical State and Appearance

Based on the properties of similar benzamide derivatives, 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is likely to exist as a white to off-white crystalline solid at room temperature. The presence of aromatic rings and hydrogen-bonding capabilities typically results in relatively high melting points for such compounds.

Solubility and Partition Coefficient

The compound likely exhibits limited water solubility due to the presence of hydrophobic aromatic rings and the chlorine substituent. It would be expected to dissolve more readily in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform.

The estimated LogP value (octanol-water partition coefficient) would be expected to be in the range of 2-3, similar to related chlorinated benzamides which have documented LogP values around 2.23 . This moderate lipophilicity would influence its membrane permeability and potential biological distribution.

Chemical Reactivity

The reactivity of 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is determined by its functional groups:

  • The hydroxyl group can participate in oxidation reactions to form ketones or undergo substitution to form ethers

  • The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions

  • The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution reactions

  • The phenyl groups can participate in various aromatic substitution reactions

Related chlorinated benzamides have demonstrated reactivity at these positions, as evidenced by their use in synthetic organic chemistry as building blocks.

Synthesis Methods

Synthetic Routes

The synthesis of 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide would typically involve the coupling of 4-chlorobenzoic acid or its activated derivative with 1-hydroxy-3-phenylpropan-2-amine. Several potential synthetic pathways can be proposed:

Amide Coupling Approach

This approach would involve reaction of 4-chlorobenzoyl chloride with 1-hydroxy-3-phenylpropan-2-amine:

  • Activation of 4-chlorobenzoic acid to form the acid chloride using thionyl chloride or oxalyl chloride

  • Reaction of the acid chloride with 1-hydroxy-3-phenylpropan-2-amine in the presence of a base such as triethylamine or pyridine

  • Purification of the product by recrystallization or column chromatography

Carbodiimide Coupling

An alternative approach would utilize carbodiimide coupling reagents:

  • Reaction of 4-chlorobenzoic acid with 1-hydroxy-3-phenylpropan-2-amine in the presence of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Addition of HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to enhance reaction efficiency

  • Purification of the product

Reaction Conditions

The reaction conditions for synthesizing this compound would typically involve:

  • Temperature: Room temperature to 0°C during the initial coupling, followed by warming to room temperature

  • Solvent: Dichloromethane, tetrahydrofuran, or N,N-dimethylformamide

  • Reaction time: 3-24 hours, depending on the specific conditions

  • pH: Slightly basic conditions to neutralize the acid formed during the reaction

Similar conditions have been employed in the synthesis of related benzamide derivatives as described in the literature .

Purification Methods

Purification methods for this compound would likely include:

  • Recrystallization from appropriate solvent systems (e.g., ethanol/water, acetone/hexane)

  • Column chromatography using silica gel and suitable mobile phases

  • Preparative HPLC for high-purity isolations

Structural Comparison with Related Compounds

Comparison with Similar Benzamides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamideC₁₆H₁₆ClNO₂289.76Target compound
4-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamideC₁₁H₁₄ClNO₂227.69Contains methyl groups instead of phenyl group
2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamideC₁₆H₁₆ClNO₃305.75Chlorine at 2-position; additional hydroxyl group on phenyl ring
5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamideC₁₉H₁₈ClF₃N₂O₃414.81Contains additional amino group, trifluoromethyl group, and 2-hydroxy substituent

This comparative analysis highlights the structural similarities and differences between the target compound and related benzamides. The position of the chlorine atom, presence of additional functional groups, and nature of the aliphatic or aromatic substituents are key differentiating factors that would influence the chemical and biological properties of these compounds.

Research Applications

Medicinal Chemistry Applications

Based on the structural features and properties of 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide, several potential applications in medicinal chemistry can be proposed:

Antimicrobial Activity

Related chlorinated benzamides have demonstrated significant antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). For example, compounds like 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide have shown remarkable bactericidal effects against clinical isolates of MRSA . The target compound may exhibit similar antimicrobial properties due to its structural similarity, particularly the presence of the chlorinated benzamide moiety.

In studies of similar compounds, bactericidal activity was determined by measuring the minimum bactericidal concentration (MBC) and by time-kill assays. These compounds demonstrated concentration-dependent bactericidal effects, with significant reductions in bacterial counts at 2x and 4x their minimum inhibitory concentration (MIC) .

Structure-Activity Relationship Insights

The research on related benzamides suggests that certain structural features contribute significantly to their biological activity:

  • The position of the chlorine atom on the benzamide ring affects potency

  • The presence of hydroxyl groups enhances water solubility and potential for hydrogen bonding

  • The nature of the aliphatic or aromatic substituents influences lipophilicity and receptor interactions

These observations provide valuable insights for the potential biological activity of 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide and its possible optimization for specific therapeutic applications.

Synthetic Organic Chemistry

In synthetic organic chemistry, chlorinated benzamides like the target compound can serve as versatile building blocks:

  • The chlorine substituent provides a site for further functionalization through various coupling reactions

  • The hydroxyl group allows for derivatization through esterification, etherification, or oxidation

  • The amide functionality can be modified through hydrolysis, reduction, or other transformations

These synthetic possibilities make 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide a potentially valuable intermediate in the synthesis of more complex molecules with applications in pharmaceutical research, materials science, or agrochemistry.

Experimental Analysis and Characterization

Analytical Methods

The characterization of 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide would typically involve multiple analytical techniques:

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Expected key signals would include:

    • Aromatic protons from both the 4-chlorophenyl and phenyl groups (7-8 ppm)

    • NH amide proton (6-7 ppm)

    • OH proton (4-5 ppm)

    • Methine CH proton at the stereocenter (4-4.5 ppm)

    • Methylene CH₂ protons adjacent to the phenyl and hydroxyl groups (2.5-4 ppm)

  • Infrared Spectroscopy: Characteristic bands would include:

    • N-H stretching (3300-3400 cm⁻¹)

    • O-H stretching (3200-3500 cm⁻¹)

    • C=O stretching of the amide (1630-1650 cm⁻¹)

    • C-Cl stretching (700-800 cm⁻¹)

  • Mass Spectrometry: Expected to show molecular ion peak at m/z 289 with characteristic isotope pattern for compounds containing chlorine.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable techniques for assessing the purity of the compound and monitoring reactions involving it. Based on similar compounds, suitable HPLC conditions might include:

  • Column: C18 reverse phase

  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

  • Detection: UV at 254 nm

Biological Evaluation Methods

Based on the research conducted on similar compounds, the following biological evaluation methods would be appropriate for assessing the potential antimicrobial activity of 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide:

  • Minimum Inhibitory Concentration (MIC) Determination: Using broth microdilution method against various bacterial strains, particularly Staphylococcus species.

  • Minimum Bactericidal Concentration (MBC) Determination: By subculturing aliquots from MIC determination onto substance-free agar plates.

  • Time-Kill Assays: To establish the bactericidal kinetics at concentrations equal to 1x, 2x, and 4x MIC, with aliquots removed at different time points (0, 4, 6, 8, and 24 h).

The data from such studies would be analyzed by evaluating the reduction in bacterial concentration, with bactericidal activity defined as a reduction of at least 99.9% (≥3 log₁₀) of the total count of CFU/mL in the original inoculum .

Current Research Trends and Future Directions

Emerging Applications

Current research trends suggest several emerging applications for chlorinated benzamides similar to 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide:

  • Development of Novel Antimicrobial Agents: In the context of increasing antimicrobial resistance, compounds with potent bactericidal activity against resistant strains like MRSA represent valuable leads for new antibiotics.

  • Structure-Based Drug Design: The specific structural features of these compounds can inform the design of more effective and selective therapeutic agents.

  • Combination Therapies: Investigation of synergistic effects when these compounds are used in combination with established antibiotics.

Future Research Directions

Several promising directions for future research on 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide can be proposed:

  • Comprehensive Structure-Activity Relationship Studies: Systematic modification of various structural elements to optimize biological activity and pharmacokinetic properties.

  • Mechanism of Action Investigations: Elucidation of the molecular targets and cellular processes affected by the compound.

  • Development of Stereoselective Synthesis Methods: Given the presence of a stereocenter, development of methods for the selective preparation of specific enantiomers would be valuable.

  • Exploration of Alternative Applications: Investigation of the compound's potential in fields beyond antimicrobial research, such as enzyme inhibition, anti-inflammatory activity, or materials science.

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